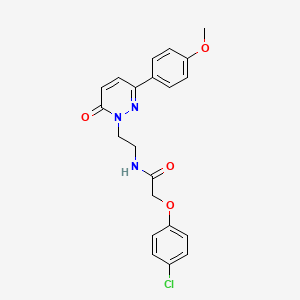![molecular formula C40H28N6O3 B2545220 N-[3-(1H-benzimidazol-2-yl)phenyl]-4-[4-[[3-(1H-benzimidazol-2-yl)phenyl]carbamoyl]phenoxy]benzamide CAS No. 477493-81-5](/img/structure/B2545220.png)
N-[3-(1H-benzimidazol-2-yl)phenyl]-4-[4-[[3-(1H-benzimidazol-2-yl)phenyl]carbamoyl]phenoxy]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzimidazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole . It is a common motif in many pharmaceuticals and therapeutic drugs due to its broad range of biological activities .
Synthesis Analysis
The synthesis of benzimidazole derivatives often involves the reaction of o-phenylenediamine with carboxylic acids in the presence of a condensing agent . Various synthetic routes have been developed, and the choice of method depends on the specific functional groups present in the desired product .Molecular Structure Analysis
Benzimidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
Benzimidazole and its derivatives can undergo various chemical reactions, including alkylation, acylation, sulfonylation, and halogenation, to name a few . The reactivity of benzimidazole is primarily due to the electron-rich nitrogen atoms in the imidazole ring .Physical And Chemical Properties Analysis
Benzimidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Scientific Research Applications
Synthesis and Photophysical Properties
This compound is related to the synthesis and study of novel fluorescent derivatives with benzimidazole cores, showing potential in developing new fluorescent materials. These derivatives have been synthesized and characterized, demonstrating unique photophysical properties such as excited state intramolecular proton transfer (ESIPT) pathway, which results in single absorption and dual emission characteristics. The study of such compounds contributes to the understanding of solvent polarity effects on their absorption-emission properties and their thermal stability, which is crucial for their potential application in various fields, including materials science and sensor technology (Padalkar et al., 2011).
Antimicrobial Activity
Research into benzimidazole derivatives also extends to evaluating their antimicrobial properties. Novel synthesized compounds have shown significant in vitro antibacterial and antifungal activities against common pathogens such as Escherichia coli, Staphylococcus aureus, Candida albicans, and Aspergillus niger. These findings suggest the potential of benzimidazole derivatives as a new class of antimicrobial agents, offering a promising avenue for the development of new therapeutics (Padalkar et al., 2016).
Photophysical and Thermal Properties
Another study focused on the synthesis of benzimidazole, benzoxazole, and benzothiazole derivatives from cyanuric chloride, highlighting their structural, photophysical, and antimicrobial studies. These compounds exhibit broad-spectrum antimicrobial activity and are characterized by their photophysical and thermal properties, indicating their utility in various scientific applications (Padalkar et al., 2014).
Applications in Cancer Research
The research applications of benzimidazole derivatives extend to cancer research as well, where they have been explored for their potential as poly(ADP-ribose) polymerase (PARP) inhibitors. Such compounds have shown excellent enzyme potency and cellular potency, suggesting their role in cancer treatment strategies (Penning et al., 2010).
Future Directions
properties
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)phenyl]-4-[4-[[3-(1H-benzimidazol-2-yl)phenyl]carbamoyl]phenoxy]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H28N6O3/c47-39(41-29-9-5-7-27(23-29)37-43-33-11-1-2-12-34(33)44-37)25-15-19-31(20-16-25)49-32-21-17-26(18-22-32)40(48)42-30-10-6-8-28(24-30)38-45-35-13-3-4-14-36(35)46-38/h1-24H,(H,41,47)(H,42,48)(H,43,44)(H,45,46) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NALNKMQTMNBBIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC(=CC=C3)NC(=O)C4=CC=C(C=C4)OC5=CC=C(C=C5)C(=O)NC6=CC=CC(=C6)C7=NC8=CC=CC=C8N7 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H28N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
640.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(1H-benzimidazol-2-yl)phenyl]-4-[4-[[3-(1H-benzimidazol-2-yl)phenyl]carbamoyl]phenoxy]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-({[(6-thien-2-ylpyridazin-3-yl)thio]acetyl}amino)benzoate](/img/structure/B2545137.png)

![2-((1-(3-(Methoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid](/img/structure/B2545139.png)
![N-(1,3-benzodioxol-5-ylmethyl)-6-[1-{2-[benzyl(ethyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide](/img/no-structure.png)

![N-(acenaphtho[1,2-d]thiazol-8-yl)-3-chlorobenzamide](/img/structure/B2545143.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-chlorobenzamide](/img/structure/B2545145.png)
![2-(3-hydroxyphenyl)-7-methyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2545148.png)
![3-[(Dimethylsulfamoylamino)methyl]-5-thiophen-3-ylpyridine](/img/structure/B2545149.png)
![Tert-butyl 4-[2-(2-phenylmethoxyethyl)-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl]piperidine-1-carboxylate](/img/structure/B2545150.png)
![4-[1-(2-Methoxyethyl)benzimidazol-2-yl]-1-(3-methylphenyl)pyrrolidin-2-one](/img/structure/B2545152.png)

